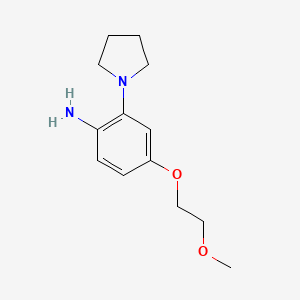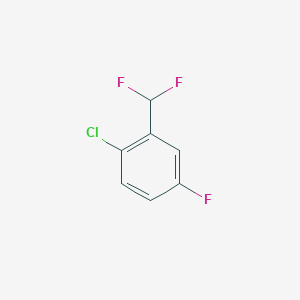
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is an organic compound that features a unique combination of functional groups, including a methoxyethoxy group, a pyrrolidine ring, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline typically involves multi-step organic reactions. One common approach is to start with an aniline derivative and introduce the methoxyethoxy group through etherification. The pyrrolidine ring can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological processes involving amine and ether functionalities.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group and pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(2-Methoxyethoxy)-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-(2-Methoxyethoxy)-2-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its reactivity and interactions with biological targets.
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
4-(2-methoxyethoxy)-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O2/c1-16-8-9-17-11-4-5-12(14)13(10-11)15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
InChIキー |
IUIGTNQARLOXCV-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC(=C(C=C1)N)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)





![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)




